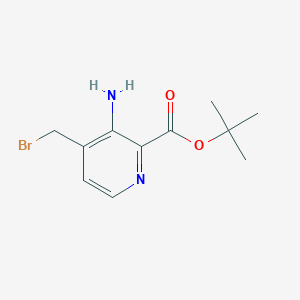

2-Boc-amino-4-bromomethylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, is structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen. globalresearchonline.net This substitution imparts distinct properties, including basicity and a dipole moment, that influence its reactivity. algoreducation.comfiveable.me Pyridine derivatives are integral components of numerous biologically active compounds, including many essential for life, such as the coenzyme NAD⁺. fiveable.me Their wide-ranging applications stem from their ability to act as ligands, catalysts, and building blocks in a vast array of chemical transformations. algoreducation.com In the pharmaceutical industry, pyridine rings are present in a multitude of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com Furthermore, they are utilized in the agrochemical sector as herbicides, insecticides, and fungicides. numberanalytics.com

The Role of Bromomethyl and Boc-Amino Functionalities as Strategic Synthetic Handles

The strategic placement of functional groups on the pyridine ring dramatically expands its synthetic utility. The bromomethyl and Boc-amino groups are prime examples of "synthetic handles" that allow for controlled, stepwise modifications of a molecule.

The bromomethyl group (-CH₂Br) is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the construction of more complex molecular architectures.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org It is stable under a broad range of reaction conditions, particularly those involving bases and nucleophiles, but can be readily removed under acidic conditions. organic-chemistry.orgyoutube.com This "on/off" capability is crucial in multi-step syntheses, preventing the amino group from undergoing unwanted reactions while other parts of the molecule are being modified. youtube.com

Positioning of 2-Boc-amino-4-bromomethylpyridine as a Versatile Synthetic Intermediate

This compound emerges as a particularly valuable synthetic intermediate due to the strategic positioning of these two key functional groups. The presence of the reactive bromomethyl group at the 4-position and the protected amino group at the 2-position allows for a high degree of control over subsequent chemical transformations. Chemists can selectively react with the bromomethyl group while the amino group remains protected. Subsequently, the Boc group can be removed to liberate the free amine, which can then be further functionalized. This orthogonal reactivity makes this compound a powerful building block for the synthesis of a diverse range of disubstituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-8(13)7(6-12)4-5-14-9/h4-5H,6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXRQKWYLLVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692946 | |

| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190189-98-1 | |

| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Structural Elucidation

General Properties

The compound typically appears as a white solid and has a defined set of physical constants that are critical for its identification and use in synthesis. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate |

| CAS Number | 190189-98-1 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Physical Form | White solid |

| Storage Temperature | 0-8 °C |

Data sourced from commercial supplier information. sigmaaldrich.com

Spectroscopic Data Interpretation

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the bromomethyl group, and the protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4-disubstitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all the unique carbon atoms in the molecule, including the carbons of the pyridine ring, the bromomethyl group, the carbonyl of the Boc group, and the carbons of the tert-butyl group.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) would be a clear indicator of its presence in the molecule.

Intricate Chemical Reactivity and Mechanistic Investigations of 2 Boc Amino 4 Bromomethylpyridine

Reactivity Profiles of the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring is analogous to a benzylic bromide, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is central to its utility as an alkylating agent.

The C-Br bond in the 4-bromomethyl position is readily cleaved in the presence of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

SN2 Pathway : With strong, unhindered nucleophiles and in polar aprotic solvents, the reaction typically follows a concerted SN2 pathway. The nucleophile directly attacks the electrophilic methylene carbon, displacing the bromide ion in a single step.

SN1 Pathway : In polar protic solvents, an SN1 mechanism may be favored. The solvent can assist in the departure of the bromide ion to form a resonance-stabilized pyridinium (B92312) methide cation. This carbocation is stabilized by the delocalization of the positive charge into the pyridine ring. The electron-donating Boc-amino group at the C-2 position can further stabilize this intermediate. The subsequent attack by a nucleophile is rapid.

The choice of nucleophile dictates the resulting product, allowing for the introduction of various functional groups. For instance, reactions with secondary amines can yield tertiary amine products. researchgate.net

A significant reaction of 4-bromomethylpyridine derivatives is the formation of pyridinium salts. sigmaaldrich.com This occurs when the compound is treated with a nucleophile, such as a tertiary amine, or when the pyridine nitrogen of another molecule acts as the nucleophile. These salts are often stable, crystalline solids.

The formation of such salts has important implications for subsequent chemical steps. The positive charge on the pyridine nitrogen makes the ring more electron-deficient, which can alter the reactivity of other substituents. For example, direct methylation of a related amino pyridine can lead to a mixture of products where both the exocyclic tertiary amine and the pyridine nitrogen are methylated. researchgate.net To achieve selective N-methylation of the pyridine ring, the exocyclic amino group's nucleophilicity often needs to be masked, for instance, by protonation, which serves as a simple and effective protecting group strategy. researchgate.net The resulting pyridinium salts are key precursors for various applications, including the synthesis of biologically active molecules and materials. rsc.org

Table 1: Examples of Nucleophilic Substitution with Pyridine Derivatives

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4-(Bromomethyl)pyridine hydrobromide | 3,4-dihydroxy-phenethylamine | Substituted pyridine | sigmaaldrich.com |

| Substituted 2-chloropyridine | Secondary amines (e.g., morpholine) | Tertiary amino pyridine | researchgate.net |

While less common than nucleophilic substitutions, the bromomethyl group can participate in radical reactions. Similar to benzylic bromides, the C-Br bond can be cleaved homolytically under photolytic or radical-initiating conditions to generate a pyridyl-methyl radical. This radical intermediate can then engage in various coupling reactions. For example, purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, proceeding via a single electron transfer mechanism. organic-chemistry.org

Transformations Associated with the N-Boc-amino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability under basic and nucleophilic conditions. nih.gov Its removal is a critical step in many synthetic sequences.

The most common method for cleaving the N-Boc group is through acid-catalyzed hydrolysis. sci-hub.se Traditional approaches frequently employ strong acids like trifluoroacetic acid (TFA). nih.gov The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.

A variety of acidic conditions have been developed to achieve this transformation, catering to substrates with different sensitivities. These include HCl in organic solvents, aqueous phosphoric acid, and even silica (B1680970) gel for sensitive heterocycles. nih.gov Catalyst-free deprotection has also been reported using hot water, where water itself can mediate the reaction under hydrothermal conditions. lookchem.comrsc.org Studies on related N-Boc protected anilines in hot water have shown that electron-donating groups on the aromatic ring can facilitate this deprotection. rsc.org

Table 2: Selected Reagents for Acid-Catalyzed N-Boc Deprotection

| Reagent/Condition | Comment | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Traditional and widely used method. | nih.gov |

| HCl in organic solvents (e.g., dioxane, ethyl acetate) | Common alternative to TFA. | nih.gov |

| Iodine (catalytic) | Can be used under solvent-free conditions. | nih.govresearchgate.net |

| Boiling Water | A "green" catalyst-free method for some substrates. | nih.govlookchem.com |

Although the Boc group is generally considered stable to base, deprotection under basic conditions is possible, particularly for primary N-Boc amines or activated systems. sci-hub.seacsgcipr.org This alternative is advantageous when the molecule contains other acid-sensitive functional groups. sci-hub.se For unactivated primary Boc groups, a proposed mechanism involves deprotonation of the amine nitrogen by a strong base, such as sodium t-butoxide, followed by the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. sci-hub.seacsgcipr.org The addition of a small amount of water can increase the reaction rate. sci-hub.se This method is effective for primary amines but not for secondary amines which cannot form the requisite isocyanate intermediate. sci-hub.se

The choice of base is critical; strong bases like sodium t-butoxide or sodium methoxide (B1231860) are effective, whereas weaker bases like sodium or potassium hydroxide (B78521) are not. sci-hub.se This strategy has been successfully applied to deprotect primary Boc-protected amines in excellent yields. sci-hub.se

Subsequent Functionalization of the Liberated Amino Group (e.g., Acylation, Alkylation, Amination, Urea (B33335)/Carbamate (B1207046) Formation)

The removal of the tert-butoxycarbonyl (Boc) protecting group from 2-Boc-amino-4-bromomethylpyridine unveils a primary amino group at the 2-position of the pyridine ring, creating a versatile scaffold for further chemical modifications. This liberated nucleophilic amine can readily participate in a variety of subsequent functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation: The free amino group can be readily acylated using standard methodologies. Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding N-acyl derivatives. This reaction is a fundamental transformation for installing amide functionalities, which are prevalent in numerous biologically active compounds.

Alkylation: N-alkylation of the deprotected 2-aminopyridine (B139424) moiety can be achieved, although it can sometimes be challenging under mild conditions. Methodologies for the N-alkylation of similar 2-aminothiophenes have been developed using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. A similar approach could potentially be applied to the 2-amino-4-substituted pyridine scaffold. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, presents an alternative and often more controlled method for introducing alkyl groups.

Amination: While direct amination of the liberated amino group is not a standard transformation, the synthesis of more complex diamine structures can be envisioned through multi-step sequences. For instance, the amino group could be transformed into a leaving group, followed by nucleophilic substitution with another amine, although this is a less common strategy.

Urea and Carbamate Formation: The synthesis of ureas and carbamates from the liberated amino group represents a significant pathway for derivatization. Reaction of the 2-aminopyridine with isocyanates leads to the formation of unsymmetrical ureas. Alternatively, the amine can react with phosgene (B1210022) or its equivalents to generate an isocyanate intermediate in situ, which can then be trapped by another amine or an alcohol to yield ureas and carbamates, respectively. Modern methods often employ safer phosgene surrogates. The formation of carbamates can also be achieved by reacting the amine with chloroformates or by other specialized carbamoylation techniques. google.com These urea and carbamate functionalities are known to act as potent hydrogen bond donors and acceptors, often playing a crucial role in the interaction of small molecules with biological targets. nih.gov

The following table summarizes the potential functionalization reactions of the liberated amino group:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Acylation | Acyl chloride or anhydride, base (e.g., Et3N) | Amide |

| Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent | Secondary or tertiary amine |

| Urea Formation | Isocyanate; or Phosgene equivalent followed by amine | Urea |

| Carbamate Formation | Chloroformate, base; or Phosgene equivalent followed by alcohol | Carbamate |

Reactivity of the Pyridine Nucleus

The pyridine ring of this compound possesses distinct reactive sites that can be selectively addressed to further elaborate the molecular structure. The reactivity is influenced by the electronic properties of the substituents: the electron-donating Boc-amino group and the electron-withdrawing nature of the pyridine nitrogen.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromine atom at the 4-position of the pyridine ring is a key handle for introducing new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. nih.govnih.gov This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This provides a means to introduce alkenyl substituents onto the pyridine core.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is instrumental for the synthesis of a wide range of substituted aminopyridines. nih.govrsc.org

The Boc-protecting group on the amino function at the 2-position is generally stable under the conditions typically employed for these cross-coupling reactions, allowing for selective functionalization at the C4-position.

The following table provides an overview of potential cross-coupling reactions:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | C-C |

| Heck | Alkene | C-C |

| Buchwald-Hartwig | Amine | C-N |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the regioselectivity of such reactions. The 2-Boc-amino group is an activating, ortho-, para-directing group, while the bromine at the 4-position is a deactivating, ortho-, para-directing group.

Considering the combined effects of the substituents and the inherent reactivity of the pyridine ring, electrophilic attack is most likely to occur at the positions ortho or para to the activating Boc-amino group and meta to the deactivating pyridine nitrogen. The most probable sites for electrophilic attack would be the C3 and C5 positions. Predicting the exact outcome would require consideration of the specific electrophile and reaction conditions, as steric hindrance from the Boc group and the bromomethyl group could also play a significant role. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, although the latter are often difficult to achieve on pyridine rings.

Coordination Chemistry Involving the Pyridine Nitrogen Atom and its Influence on Reactivity

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand and coordinate to metal centers. This coordination can have a profound impact on the reactivity of the molecule. For instance, coordination to a Lewis acid can alter the electronic properties of the pyridine ring, potentially influencing the outcome of subsequent reactions.

In the context of metal-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can either be beneficial, by facilitating the catalytic cycle, or detrimental, by leading to catalyst inhibition. The electronic environment of the pyridine ring, as modulated by the Boc-amino and bromomethyl substituents, will influence the strength and nature of this coordination. Some studies suggest that the presence of a nitrogen atom ortho to a halide can play a significant role in the intermediate steps of a cross-coupling cycle, potentially leading to higher reaction yields. rsc.org

Detailed Mechanistic Studies of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Investigation of Transient Reaction Intermediates

In metal-catalyzed cross-coupling reactions, the catalytic cycle involves several organometallic intermediates, such as oxidative addition complexes, transmetalation complexes, and reductive elimination complexes. The characterization of these transient species, which can sometimes be achieved through spectroscopic techniques under specialized conditions or through computational modeling, provides valuable insights into the reaction mechanism.

Furthermore, in some reactions involving related heterocyclic systems, the formation of transient N-bonded adducts has been proposed as a key mechanistic step that can precede rearrangement to more stable C-bonded products. The investigation of such transient intermediates in reactions of this compound could lead to a deeper understanding of its chemical behavior.

Transition State Analysis and Reaction Pathway Elucidation

The principal reaction pathway for this compound involves nucleophilic substitution at the methylene carbon bearing the bromine atom. This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental process in organic chemistry. sciforum.netmdpi.com

Theoretical Framework:

In a typical SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the bromide ion). sciforum.netmdpi.comresearchgate.net This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. As the reaction progresses, the bond to the nucleophile forms while the bond to the leaving group breaks, resulting in an inversion of stereochemistry at the carbon center.

The reactivity of the benzylic-like position in 4-bromomethylpyridine derivatives is enhanced due to the ability of the pyridine ring to stabilize the transition state. chemistrysteps.comlibretexts.org The electron-withdrawing nature of the pyridine nitrogen can facilitate the departure of the bromide leaving group. The 2-Boc-amino group, being an electron-donating group, can further influence the electronic properties of the pyridine ring, though its effect on the remote 4-bromomethyl group is likely to be modest.

Computational Insights from Analogous Systems:

Density Functional Theory (DFT) calculations on similar SN2 reactions, such as the reaction of nucleophiles with CH3Cl, provide a framework for understanding the potential energy surface of such transformations. sciforum.netmdpi.comresearchgate.net These studies typically evaluate the energies of the reactants, the formation of an initial complex, the transition state, a final complex, and the products. mdpi.com For the reaction of this compound with a nucleophile, a similar energy profile is expected.

| Reaction Coordinate Step | Description | Expected Energetic Features |

|---|---|---|

| Reactants | This compound + Nu⁻ | Initial energy state |

| Initial Complex | Formation of a non-covalent complex between the reactants | Slight energy minimum |

| Transition State | [Nu···CH₂(C₅H₃N-2-NHBoc)···Br]⁻ | Energy maximum (activation energy) |

| Final Complex | Formation of a non-covalent complex between the product and the leaving group | Slight energy minimum |

| Products | 2-Boc-amino-4-Nu-methylpyridine + Br⁻ | Final energy state |

The elucidation of the reaction pathway would involve mapping this potential energy surface. Computational studies on nucleophilic substitution at sp2 hybridized carbon centers in pyridine have also been conducted, which, while not directly applicable to the sp3 hybridized carbon of the bromomethyl group, provide insights into the interaction of nucleophiles with the pyridine system. rsc.orgrsc.org

Analysis of Regioselectivity and Stereochemical Outcomes

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For this compound, the primary site of nucleophilic attack is overwhelmingly the methylene carbon of the bromomethyl group. This is because the C-Br bond is significantly more polarized and the bromide is a good leaving group, making this position highly susceptible to nucleophilic substitution.

| Potential Reaction Site | Plausible Reaction Type | Likelihood under Nucleophilic Conditions | Justification |

|---|---|---|---|

| 4-Bromomethyl Group (CH₂Br) | SN2 | High | Activated benzylic-like position with a good leaving group. chemistrysteps.comlibretexts.org |

| Pyridine Ring Carbons | Nucleophilic Aromatic Substitution (SNAr) | Low | Requires strong activation and harsh conditions; the bromomethyl group is a much more reactive electrophilic center. |

| Boc-carbonyl Group | Nucleophilic Acyl Substitution | Low | The carbonyl group is less electrophilic than the bromomethyl carbon, and such a reaction would require a strong nucleophile and likely higher temperatures. |

Stereochemical Outcomes:

The stereochemical outcome of a reaction at a chiral center is a critical aspect of its mechanistic investigation. In the case of this compound, the methylene carbon is prochiral. If this carbon were to be rendered chiral, for instance, by isotopic labeling or by the presence of a substituent, the SN2 reaction would be expected to proceed with a complete inversion of configuration.

This is a hallmark of the SN2 mechanism, where the nucleophile attacks the backside of the C-Br bond, leading to a Walden inversion. If the reaction were to proceed through a planar carbocation intermediate, as in an SN1 reaction, a racemic mixture of products would be expected. The enhanced reactivity of benzylic-like positions can sometimes favor SN1 pathways, especially with weak nucleophiles and polar protic solvents. chemistrysteps.com However, for a primary benzylic-like halide, the SN2 pathway is generally favored. khanacademy.org

Strategic Applications As a Core Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 2-Boc-amino-4-bromomethylpyridine makes it a premier starting material for assembling intricate heterocyclic frameworks, which are central to numerous areas of chemical science.

Precursor for Fused Pyridine Derivatives

Fused pyridine systems are a cornerstone of many biologically active molecules. The dual functionality of this compound is expertly leveraged to construct these bicyclic and polycyclic structures. The synthesis typically proceeds in a stepwise fashion. First, the highly reactive bromomethyl group is used to alkylate a suitable nucleophile, tethering a new molecular fragment to the pyridine core. Following this, the Boc-protecting group on the amine is removed under acidic conditions, revealing the primary amine. This newly liberated amine then acts as an internal nucleophile, attacking an electrophilic site on the tethered fragment to induce cyclization and form a new fused ring.

This strategy provides access to a wide array of important fused pyridine scaffolds. By varying the structure of the initial nucleophile and the nature of the subsequent cyclization, a diverse library of compounds can be generated from a single, common intermediate. Examples of significant fused systems that can be conceptually derived from this building block include:

Pyrido[2,3-d]pyrimidines . strath.ac.uk

Pyrazolo[3,4-b]pyridines . strath.ac.ukacs.org

Thiazolopyridines . google.com

Triazolopyridines . google.com

Furo[2,3-b]pyridines . acs.org

Synthesis of Novel Polycyclic and Bridged Aromatic Scaffolds

Beyond simple fused systems, this compound serves as a linchpin in diversity-oriented synthesis pathways aimed at creating novel polycyclic and bridged aromatic scaffolds. chemicalbook.com The bromomethyl group can participate in reactions such as cross-coupling, alkylation of stabilized carbanions, or reactions with polynuclear aromatic systems. The subsequent deprotection and reaction of the amino group can then "stitch" the structure into a rigid, complex, and three-dimensional architecture. This approach allows chemists to explore new regions of chemical space by building molecules with unique topologies that are not easily accessible through traditional synthetic routes. The ability to introduce functionality at two distinct points on the pyridine ring in a controlled manner is critical for the rational design of these sophisticated molecular frameworks. chemicalbook.com

Role in Medicinal Chemistry Research as a Synthetic Intermediate

In medicinal chemistry, the pyridine ring is a privileged scaffold due to its ability to engage in hydrogen bonding and its presence in numerous natural products and pharmaceuticals. This compound provides a reliable and adaptable route to valuable pyridine-containing intermediates.

Building Block for Pharmacologically Relevant N-Heterocyclic Scaffolds

The utility of this compound is most evident in its application toward synthesizing scaffolds with known pharmacological relevance. Fused pyridine derivatives, in particular, exhibit a vast spectrum of biological activities. The ability to use this single building block to access a multitude of these core structures makes it an invaluable tool in drug discovery programs. For instance, different fused pyridine systems have been associated with a range of therapeutic applications, highlighting the importance of intermediates that can facilitate their synthesis.

Table 1: Pharmacological Relevance of Fused Pyridine Scaffolds

| Fused Pyridine Scaffold | Associated Biological Activities | Citations |

| Pyrrolopyridines | Kinase inhibition (CDK2, Fyn, JNK3), antiviral, anticancer | google.com |

| Thiazolopyridines | Anticancer, anti-inflammatory, histamine (B1213489) H3-receptor antagonism | google.com |

| Triazolopyridines | Antidepressant, tranquilizing, anticonvulsant | google.com |

| Pyridocoumarins | Anticancer, anti-HIV, antimalarial, analgesic, antibacterial | sigmaaldrich.com |

| Pyranopyridines | Antimicrobial, fungicidal | sigmaaldrich.com |

Precursor in the Synthesis of Scaffolds for Enzyme Inhibitors and Receptor Ligands (Emphasis on Synthesis of the Scaffold)

The precise molecular architecture of a drug candidate is critical for its ability to bind to a biological target, such as an enzyme or a receptor. This compound is instrumental in building the core scaffolds that are later elaborated into potent and selective inhibitors or ligands.

A prominent example is the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, which is the core of a class of histamine H₄ receptor (H₄R) ligands. mdpi.com The synthesis can be envisioned starting with the alkylation of a suitable partner with this compound, followed by deprotection and cyclization to form the fused pyrrole (B145914) ring, creating the pyrrolopyridine system. This core can then be further functionalized to produce the final pyrrolo[2,3-d]pyrimidine structure. This scaffold has proven to be a promising starting point for developing selective H₄R ligands, which are of interest for treating inflammatory and autoimmune disorders. mdpi.comrsc.org

Similarly, the methodologies used to create quinazolinone-based scaffolds for PI3K enzyme inhibitors often rely on intermediates with protected amines. The principles are directly transferable, where a building block like this compound could be used to construct a pyridine-containing analogue, demonstrating its adaptability in synthesizing scaffolds for different classes of enzyme inhibitors.

Applications in Materials Science as a Synthetic Intermediate

While its use is most established in medicinal chemistry, the reactive handles on this compound also make it a potentially valuable intermediate in materials science. Pyridine-containing materials often exhibit useful electronic, optical, or thermal properties.

The bromomethyl group is a versatile functional handle for incorporation into polymers. It can act as an initiator for certain types of polymerization or be used to graft the pyridine unit onto an existing polymer backbone through substitution reactions. This modification can enhance the properties of the base polymer, introducing improved thermal stability, fluorescence, or specific antimicrobial characteristics.

Monomer for Functionalized Polymeric Structures

The presence of the reactive bromomethyl group on the pyridine ring makes this compound an ideal monomer for the synthesis of various functionalized polymeric structures. This moiety can readily participate in a range of polymerization reactions, allowing for the incorporation of the pyridyl core into a polymer backbone or as a pendant group.

The primary route to polymerization involves the quaternization of the pyridine nitrogen by the bromomethyl group of another monomer unit, leading to the formation of poly(pyridinium salt)s, also known as ionenes. This "self-polymerization" can be initiated thermally or with specific catalysts. Alternatively, the bromomethyl group can be used as an initiator for atom transfer radical polymerization (ATRP) or as an electrophilic site in polycondensation reactions with difunctional nucleophiles.

The Boc-protected amine at the 2-position adds another layer of functionality. It can be carried through the polymerization process and later deprotected under acidic conditions to expose a primary amine. This allows for post-polymerization modification, where various functional groups, bioactive molecules, or cross-linking agents can be grafted onto the polymer chain. This strategy is crucial for creating materials with tailored properties, such as stimuli-responsive polymers, gene delivery vectors, or antimicrobial surfaces.

Table 1: Potential Polymeric Structures Derived from 4-(Bromomethyl)pyridine Analogs

| Polymer Type | Polymerization Method | Key Functional Group Utilized | Potential Application |

| Poly(pyridinium salt)s (Ionenes) | Quaternization / Self-condensation | Bromomethyl & Pyridine Nitrogen | Antimicrobial materials, Polyelectrolytes, Ionic liquids |

| Polystyrenes with Pendant Pyridyl Groups | Co-polymerization with Styrene | Bromomethyl (after conversion) | Functional resins, Catalyst supports |

| Polyacrylates with Pendant Pyridyl Groups | ATRP Initiation | Bromomethyl | Stimuli-responsive materials, Smart coatings |

| Polyethers / Polyesters | Polycondensation | Bromomethyl | Thermally stable polymers, Engineering plastics |

Precursor for Ligands in Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The precise structure and function of these materials are dictated by the geometry and chemical nature of the organic linkers. This compound is not typically a ligand itself but serves as a critical precursor for crafting sophisticated ligands.

The synthetic versatility of the bromomethyl group is key. It can be transformed into a variety of coordinating functionalities. For instance:

Conversion to Carboxylates: Oxidation of the bromomethyl group (often after conversion to a hydroxymethyl or an aldehyde group) yields a carboxylic acid. The resulting 2-(Boc-amino)pyridine-4-carboxylic acid can then be used as a linker in MOF synthesis. The amino group, after potential deprotection, can serve as a basic site to enhance CO2 adsorption or as a point for post-synthetic modification. rsc.org

Formation of Bipyridine and Terpyridine Ligands: The bromomethyl group can be used in coupling reactions (e.g., with organoboron reagents or through nucleophilic substitution) to build larger, multi-dentate ligands like bipyridines and terpyridines. These extended polypyridyl ligands are fundamental in constructing robust and porous frameworks with interesting photophysical or catalytic properties. researchgate.net

Creation of Mixed-Ligand Systems: The compound can be modified to create ligands that are used in conjunction with other linkers, such as terephthalic acid, to build mixed-ligand MOFs. d-nb.inforesearchgate.net This approach allows for fine-tuning of the framework's pore size, shape, and chemical environment. researchgate.net

The resulting frameworks have shown potential in gas storage, separation, catalysis, and chemical sensing. nih.govyoutube.com

Table 2: Research Findings on MOFs and CPs with Related Amino-Pyridyl Ligands

| Framework Type | Metal Ion | Ligand Type Derived from Precursor | Key Finding | Reference |

| Amino-functionalized MOF | Mg(II), Co(II) | 2-Aminoterephthalate | High CO2 adsorption selectivity due to the presence of amino groups and open metal sites. | rsc.org |

| Mixed-Ligand MOF | Zn(II), Mn(II) | Pyridine-dimethanolate | The combination of different ligands leads to novel framework topologies (sql and pcu). | d-nb.info |

| Mixed-Ligand MOF | Co(II) | Bipyridine Carboxylate | Synthesis of a 3D framework with a 7-fold interpenetrated diamondoid network. | researchgate.net |

| Zinc-based MOF | Zn(II) | Pyridine-based Carboxylate | Creation of coordinatively unsaturated Zn2+ sites that enhance interaction with CO2. | researchgate.net |

Synthesis of Chiral Derivatives and Enantiomerically Pure Analogs

Chiral pyridines are valuable ligands in asymmetric catalysis and building blocks for pharmaceuticals. The synthesis of enantiomerically pure derivatives of this compound is a strategic goal for accessing these advanced applications. While the starting material itself is achiral, chirality can be introduced through several established asymmetric transformations targeting the bromomethyl group or the pyridine core.

One common strategy involves the conversion of the bromomethyl group into a prochiral ketone (e.g., via Kornblum oxidation followed by Grignard addition). The resulting ketone can then be subjected to asymmetric reduction.

Asymmetric Ketone Reduction: Catalytic asymmetric reduction using chiral catalysts, such as those based on oxazaborolidines or transition metals (e.g., Ruthenium) with chiral ligands, can produce a chiral alcohol with high enantioselectivity. This method has been successfully applied to other acetylpyridine derivatives, yielding chiral secondary alcohols. researchgate.net

Another approach involves leveraging the pyridine ring itself.

Asymmetric Hydrogenation: If the pyridine ring is part of a larger, reducible quinoline-type structure synthesized from the precursor, ruthenium-catalyzed asymmetric hydrogenation can be employed. This has been shown to produce chiral 2-(pyridin-2-yl)-substituted tetrahydroquinolines with excellent yields and enantioselectivities. rsc.org

These methods transform the achiral precursor into a valuable chiral building block, where the stereocenter can direct subsequent reactions or impart chirality to a final metal complex or bioactive molecule.

Table 3: Research Findings on Asymmetric Synthesis of Related Pyridine Derivatives

| Reaction Type | Catalyst / Reagent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ruthenium-Chiral P,N Ligand | 2-(Pyridin-2-yl)quinolines | Chiral Tetrahydroquinolines | Up to 99% | rsc.org |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidine-Borane | 2-(Bromoacetyl)pyridine | Chiral Bromohydrin | 80% (improves to >95% after recrystallization) | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Acetophenone Derivatives | Chiral Alcohols | Up to 99% | N/A |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Chiral α-Amino Acids | Up to 95% | N/A |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Multi-dimensional NMR techniques are critical for assembling the molecular puzzle of this compound. researchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal correlations between the protons on the pyridine ring, confirming their adjacent positions. For instance, the proton at position 5 (H-5) would show a cross-peak with the proton at position 6 (H-6), and H-5 would also show a correlation with the proton at position 3 (H-3), establishing the H-3/H-5/H-6 spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique is used to definitively assign the carbon signals of the protonated carbons. For example, it would link the signals of the pyridine ring protons (H-3, H-5, H-6) to their corresponding carbon atoms (C-3, C-5, C-6) and the methylene (B1212753) protons of the bromomethyl group to the methylene carbon.

Correlations from the methylene protons (-CH₂Br) to the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the position of the bromomethyl group at C-4.

Correlations from the amine proton (N-H) to the C-2 and C-3 carbons, as well as to the carbonyl carbon of the Boc group.

Correlations from the tert-butyl protons to the quaternary and carbonyl carbons of the Boc group, confirming the identity of the protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is particularly useful for confirming regiochemistry. A key NOESY correlation would be observed between the amine proton (N-H) and the H-3 proton on the pyridine ring, providing strong evidence for the placement of the Boc-amino group at the C-2 position.

A summary of expected NMR data is presented below.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| tert-butyl ((CH₃)₃C-) | ~1.5 (singlet, 9H) | ~28.0 | Carbonyl C, Quaternary C |

| Methylene (-CH₂Br) | ~4.5 (singlet, 2H) | ~32.0 | C-3, C-4, C-5 |

| Pyridine H-3 | ~7.9 (singlet) | ~112.0 | C-2, C-4, C-5 |

| Pyridine H-5 | ~7.2 (doublet) | ~120.0 | C-3, C-4, C-6 |

| Pyridine H-6 | ~8.2 (doublet) | ~148.0 | C-2, C-4, C-5 |

| Amine (N-H) | ~8.5 (broad singlet) | - | C-2, C-3, Carbonyl C |

| Quaternary C ((CH₃)₃C -) | - | ~81.0 | - |

| Carbonyl C (C=O) | - | ~153.0 | - |

| Pyridine C-2 | - | ~156.0 | - |

| Pyridine C-4 | - | ~145.0 | - |

The regiochemistry of the substituents on the pyridine ring is unambiguously determined by NMR. The combination of COSY, HMBC, and NOESY data confirms the 2,4-substitution pattern. The observed coupling pattern in the ¹H NMR spectrum (a singlet for H-3 and two doublets for H-5 and H-6) is characteristic of this arrangement. HMBC correlations between the bromomethyl protons and C-4, and between the Boc-amino proton and C-2, solidify this assignment. acs.orgnih.gov This distinguishes the compound from other possible isomers, such as 2,3-, 2,5-, or 3,5-disubstituted pyridines, which would exhibit different coupling patterns and long-range correlations. acs.orggoogle.com As the molecule is achiral, there is no stereochemistry to be determined.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound and for gaining further structural insight through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₅BrN₂O₂. HRMS analysis would yield a measured mass that corresponds to the calculated exact mass of this formula (302.0317 g/mol for the [M]⁺ ion), thereby verifying its elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, which shows two signals of nearly equal intensity separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For Boc-protected amines, fragmentation is often predictable. nih.govresearchgate.net Common fragmentation pathways for protonated this compound ([M+H]⁺) include:

Loss of isobutylene (B52900): A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a prominent fragment ion. reddit.com

Loss of the entire Boc group: Cleavage of the N-C(O) bond can result in the loss of the entire tert-butoxycarbonyl group (100 Da).

Loss of a tert-butyl radical: A loss of 57 Da corresponding to the tert-butyl radical (•C(CH₃)₃) is also commonly observed. chemicalforums.com

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).

These fragmentation pathways provide conclusive evidence for the presence and connectivity of both the Boc-amino and bromomethyl functional groups.

| Ion | m/z (calculated for ⁷⁹Br) | Description |

| [M+H]⁺ | 303.04 | Protonated parent molecule |

| [M+H - C₄H₈]⁺ | 247.99 | Loss of isobutylene from Boc group |

| [M+H - C₅H₈O₂]⁺ | 202.98 | Loss of entire Boc group (as C₅H₉O₂) |

| [M+H - Br]⁺ | 224.11 | Loss of bromine radical |

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural proof. nih.gov This technique maps the electron density of the atoms in the crystal lattice, revealing a three-dimensional model of the molecule in the solid state.

The resulting crystal structure would unambiguously confirm:

The atomic connectivity, verifying the covalent framework of the molecule.

The 2,4-substitution pattern on the pyridine ring.

Precise bond lengths, bond angles, and torsion angles, offering insight into the molecular geometry and conformation.

The planarity of the pyridine ring and the conformation of the Boc-amino and bromomethyl substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the N-H proton and the carbonyl oxygen or pyridine nitrogen of an adjacent molecule) or halogen bonding, which dictate the crystal packing.

While a specific crystal structure for this exact compound is not publicly available as of this writing, analysis of related N-Boc-amino-pyridine derivatives and other complex organic molecules demonstrates the power of this technique to provide ultimate structural confirmation. nih.gov

Elucidation of Molecular Conformation and Geometry

Theoretical calculations, specifically Density Functional Theory (DFT), are powerful tools for optimizing molecular structures and predicting geometric parameters. For analogous compounds, DFT calculations at the B3LYP level with various basis sets have been shown to accurately predict bond lengths, bond angles, and dihedral angles.

The geometry of this compound is largely defined by the pyridine ring and the orientation of its substituents: the Boc-amino group at the 2-position and the bromomethyl group at the 4-position. The pyridine ring is expected to be essentially planar. The conformation of the Boc-amino group is of particular interest, as rotation around the C-N and N-C(O) bonds can lead to different conformers. Studies on similar N-Boc-aminopyridines suggest that the most stable conformer often involves a specific orientation of the tert-butoxycarbonyl group relative to the pyridine ring, which can be influenced by steric and electronic factors. The bulky tert-butyl group will likely position itself to minimize steric hindrance with the pyridine ring and the adjacent bromomethyl group.

Table 1: Predicted Geometric Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| C-N (pyridine-amino) bond length | ~1.38 Å |

| N-C (amino-carbonyl) bond length | ~1.37 Å |

| C=O (carbonyl) bond length | ~1.22 Å |

| C-Br (bromomethyl) bond length | ~1.94 Å |

| Pyridine ring bond angles | ~118-122° |

| Dihedral angle (Pyridine-N-C=O) | Variable, influences conformation |

Note: These values are estimations based on data from structurally similar compounds and may vary in the actual molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a solid-state crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a key role in its crystal packing. These include hydrogen bonds, halogen bonds, and van der Waals forces.

The N-H proton of the Boc-amino group is a potential hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group are potential hydrogen bond acceptors. Therefore, intermolecular N-H···N(pyridine) or N-H···O=C hydrogen bonds are highly probable, leading to the formation of chains or dimeric structures in the solid state.

Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the nitrogen or oxygen atoms of a neighboring molecule. The bromomethyl group can also engage in C-H···Br or C-H···π interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. The analysis of the vibrational spectra of this compound allows for the confirmation of its chemical structure. Based on studies of related compounds, the characteristic vibrational frequencies can be assigned to specific molecular motions. nih.gov

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibration of the secondary amine in the Boc-amino group is expected to appear in the range of 3400-3200 cm⁻¹. The exact position can be indicative of the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are typically observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methyl groups will appear in the 2980-2850 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching of the Boc protecting group is a strong and characteristic band, expected to be found in the region of 1750-1700 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.

N-H Bending and C-N Stretching: These vibrations, coupled with other modes, contribute to the fingerprint region of the spectrum, typically between 1600 cm⁻¹ and 1300 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring usually appear in the 1600-1400 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the C-Br bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 2980-2850 |

| C=O | Stretching | 1750-1700 |

| N-H | Bending | ~1550 |

| C=C, C=N (pyridine) | Ring Stretching | 1600-1400 |

| C-N | Stretching | 1300-1200 |

| C-Br | Stretching | 600-500 |

The combination of FT-IR and Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, the pyridine ring vibrations are often more prominent in the Raman spectrum. A complete vibrational analysis, often supported by DFT calculations, allows for a definitive assignment of all observed bands and confirms the molecular structure of this compound. nih.gov

Key Compound Information

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| 2-Boc-amino-4-bromomethylpyridine | tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate | 190189-98-1 |

| Pyridine (B92270) | Pyridine | 110-86-1 |

| 2-amino-4-bromopyridine | 4-bromo-2-pyridinamine | 84249-14-9 |

| 2,4-dibromopyridine-N-oxide | 2,4-dibromopyridine 1-oxide | Not readily available |

| 4-Amino-2-(Boc-aminomethyl)pyridine | tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate | 886371-80-8 |

| 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride | tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate dihydrochloride | Not readily available |

Theoretical and Computational Chemistry Studies of 2 Boc Amino 4 Bromomethylpyridine

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, electronic structure, and reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, the calculated HOMO-LUMO gap suggests a stable molecule with moderate reactivity. It is reasonable to infer a similar level of reactivity for 2-Boc-amino-4-bromomethylpyridine due to the comparable electronic influence of the substituents.

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyridine (B92270) Derivative

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -6.5 | Pyridine Ring, Amino Nitrogen |

| LUMO | -1.2 | Pyridine Ring |

| HOMO-LUMO Gap | 5.3 | - |

| Note: Data is for the isomer 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine and serves as an approximation for this compound. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These maps are crucial for predicting the sites of nucleophilic and electrophilic attack.

For a molecule like this compound, the ESP map would be expected to show a region of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atoms of the Boc group. These sites would be susceptible to electrophilic attack. Conversely, positive potential (electron-poor) would be anticipated around the hydrogen atoms of the amino group and the bromomethyl group, particularly the carbon atom bonded to the bromine, making it a likely site for nucleophilic attack. The bromine atom itself would also exhibit a region of negative potential.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energies of reactants, transition states, and products. This is instrumental in understanding the feasibility and outcomes of chemical reactions.

Prediction of Reaction Pathways and Associated Energy Profiles

The energy profile for such a reaction would show the energy of the system as the nucleophile approaches the carbon atom of the bromomethyl group, leading to the formation of a pentacoordinate transition state. As the carbon-nucleophile bond forms and the carbon-bromine bond breaks, the energy of the system decreases, leading to the formation of the products. The height of the energy barrier of the transition state determines the reaction rate.

Investigation of Regioselectivity and Stereoselectivity Origins

While the bromomethyl group is the most apparent site for reaction, the pyridine nitrogen can also act as a nucleophilic center, potentially leading to N-alkylation. Computational studies can explore the competition between C-alkylation (at the bromomethyl group) and N-alkylation. By calculating the activation barriers for both pathways, it is possible to predict which reaction is more favorable under specific conditions.

The regioselectivity is often influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor reaction at the harder electrophilic center (the pyridine nitrogen), while softer nucleophiles may prefer the softer electrophilic carbon of the bromomethyl group.

Stereoselectivity is not a primary consideration for reactions at the bromomethyl group unless a chiral nucleophile is used. However, computational models can still provide insights into the preferred orientation of approach of the nucleophile.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

The this compound molecule has several rotatable bonds, including the C-N bond of the Boc group and the C-C bond connecting the bromomethyl group to the pyridine ring. Conformational analysis would aim to identify the most stable conformers by calculating the potential energy surface as a function of the torsion angles of these bonds.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, it is possible to observe conformational changes and understand the flexibility of the molecule. This information is particularly important for understanding how the molecule might interact with a larger biological target, such as an enzyme's active site. The Boc protecting group, being sterically bulky, will significantly influence the accessible conformations of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR spectra through computational chemistry involves several key steps. Initially, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen computational model, including the functional and the basis set. For molecules containing heavy atoms like bromine, relativistic effects can also influence the accuracy of the predicted chemical shifts.

Although specific data for this compound is not available, general principles from computational studies on similar structures, such as other substituted pyridines and Boc-protected amines, can offer some insight. For instance, the electron-withdrawing nature of the bromine atom and the pyridine ring, along with the electronic effects of the Boc-protecting group, would all significantly influence the chemical shifts of the pyridine ring protons and carbons, as well as the methylene (B1212753) and Boc group protons and carbons.

Without dedicated computational studies, any discussion of predicted NMR values for this compound would be purely speculative. The generation of accurate, reliable data tables for the predicted ¹H and ¹³C NMR chemical shifts would necessitate a specific computational investigation of this molecule. Such a study would provide valuable theoretical data to compare with experimentally obtained spectra, aiding in the structural confirmation and detailed electronic characterization of the compound.

Emerging Research Directions and Unexplored Avenues for 2 Boc Amino 4 Bromomethylpyridine

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 2-Boc-amino-4-bromomethylpyridine often involves multi-step sequences that may utilize hazardous reagents and generate significant waste. A key area of emerging research is the development of more sustainable and environmentally benign synthetic pathways.

Greener Reagents and Catalysts: A significant focus is on replacing conventional reagents with greener alternatives. For the crucial N-Boc protection step, research has identified alternatives to standard procedures. For instance, the use of 1-alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org Another approach involves using perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a highly efficient, reusable, and solvent-free catalyst for the same transformation. organic-chemistry.org These methods offer advantages in terms of catalyst recyclability and reduced solvent usage.

Process Intensification: Beyond reagent choice, process optimization is crucial. The conventional synthesis often starts with 2-amino-4-methylpyridine, proceeds through bromination using N-bromosuccinimide (NBS) with a radical initiator, and concludes with Boc protection. Emerging strategies aim to streamline this process. For example, flow chemistry setups are being explored for radical brominations and protection steps, which can offer better control over reaction parameters, improve safety, and reduce waste. An alternative pathway that avoids intermediate purification challenges and may be more suitable for large-scale synthesis involves leveraging a Curtius rearrangement from a carboxylic acid precursor.

| Synthetic Step | Traditional Method | Potential Green Alternative | Sustainability Advantage |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) with standard base in organic solvent | Catalysis with recyclable ionic liquids or solid-supported acids (HClO4–SiO2) organic-chemistry.org | Catalyst reusability, potential for solvent-free conditions. |

| Bromination | N-Bromosuccinimide (NBS) with AIBN in CCl4 | Use of less toxic solvents (e.g., ethyl acetate), photocatalytic bromination | Avoidance of ozone-depleting solvents, milder reaction conditions. |

| Overall Process | Multi-step batch processing with purification at each step | Telescoped reactions, flow chemistry, alternative routes like Curtius rearrangement | Reduced waste, improved safety and efficiency, fewer purification steps. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The pyridine (B92270) ring is a cornerstone in many pharmaceuticals and functional materials. thieme-connect.comnih.gov Consequently, discovering new ways to functionalize it is a major research driver. While the bromomethyl group of this compound is a classical handle for nucleophilic substitution, research is now uncovering novel reactivity patterns for the pyridine core itself.

Photochemical and Radical-Mediated Functionalization: Recent breakthroughs have demonstrated that pyridinyl radicals, generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, can undergo effective coupling with radical partners. acs.org This photochemical strategy enables positional selectivity that diverges from classical Minisci-type reactions, opening the door to new C-H functionalization pathways on the pyridine ring of molecules like this compound. acs.org Similarly, visible-light-driven photocatalysis using organic catalysts like quinolinone can generate phosphinoyl and carbamoyl (B1232498) radicals that react with pyridinium derivatives at specific positions, offering a transition-metal-free method for installing new functionalities. acs.org

Dearomatization Strategies: A significant challenge in pyridine chemistry is achieving selective functionalization at the meta-position (C5). nih.gov Emerging strategies involve the temporary dearomatization of the pyridine ring. nih.gov These methods use catalysis to generate dearomatized products that can then be functionalized and subsequently rearomatized. Applying such a strategy to this compound could provide access to novel 2,4,5-trisubstituted pyridine derivatives that are otherwise difficult to synthesize.

| Transformation Type | Enabling Technology | Potential Outcome for this compound | Reference |

| C-H Functionalization | Photochemical generation of pyridinyl radicals | Novel C-C bond formation at C3, C5, or C6 positions. | acs.org |

| Site-Divergent Functionalization | Visible-light photocatalysis with organic catalysts | Installation of phosphinoyl or carbamoyl groups at C2 or C4 (if the existing groups are modified). | acs.org |

| Meta-Selective Functionalization | Catalytic dearomatization-rearomatization | Introduction of substituents at the C5 position. | nih.gov |

| Rearrangement | Thermal/Media-induced instability | Isomeric rearrangement to form novel heterocyclic systems, as seen in related isomers. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Expansion of Synthetic Utility in Emerging Chemical Fields

The unique substitution pattern of this compound makes it an attractive starting material for building complex molecules in several high-impact fields.

Medicinal Chemistry: The 2-aminopyridine (B139424) scaffold is a privileged structure in drug discovery. It is a key component in inhibitors of inflammatory kinases like TANK-binding kinase 1 (TBK1) and IKKε, which are targets for treating obesity. nih.gov In the synthesis of these inhibitors, palladium-catalyzed cross-coupling reactions on bromo-precursors are used to build molecular complexity. nih.gov The bromomethyl group on this compound can be readily converted into other functionalities, including the bromo group needed for such cross-couplings, or it can be used to link the pyridine core to other fragments. Furthermore, 2-aminopyridine derivatives are being investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the therapeutic potential of this structural class. beilstein-journals.org

Materials Science and Ligand Design: Pyridine derivatives are widely used as ligands for metal complexes and in the development of advanced materials, including those for battery technologies. thieme-connect.comthieme-connect.de The functional handles on this compound allow for its incorporation into larger, multi-component systems. The Boc-amino group can modulate the electronic properties of the pyridine nitrogen, while the bromomethyl group serves as a covalent anchor point to attach the molecule to polymers, surfaces, or other molecular frameworks to create novel functional materials.

Advanced Catalyst Development for Selective Functionalization

Achieving high selectivity in the functionalization of a multi-functional molecule like this compound is paramount. The development of sophisticated catalysts is central to meeting this challenge.

Multi-Functional Catalysis: Researchers have developed single catalysts capable of performing multiple sequential tasks within one reaction. For example, a specific dithiophosphoric acid has been shown to act as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor in a single catalytic cycle for pyridine functionalization. acs.org This type of catalytic system could be harnessed to activate and transform this compound in novel ways with high efficiency.

Transition Metal Catalysis for C-H Activation: While the bromomethyl group offers a reactive site, direct C-H activation on the pyridine ring is a more atom-economical approach to building complexity. Strategies using transition metal catalysts are at the forefront of this effort. For instance, converting the pyridine into a heterocyclic phosphonium (B103445) salt can serve as a handle for subsequent transition-metal cross-coupling reactions to form C–O, C–S, C–N, and C–C bonds at the 4-position. thieme-connect.comthieme-connect.de Furthermore, strategies that have been successful in other fields, such as using electron-rich iridium catalysts for activating electron-deficient bonds or electron-deficient palladium catalysts for electron-rich bonds, could be adapted for the selective C-H functionalization of the pyridine ring in this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Boc-amino-4-bromomethylpyridine, and how can reaction conditions be optimized for improved yields?

- Methodological Answer: Key synthetic pathways involve bromination of Boc-protected pyridine precursors. For example, bromination of 4-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) is a starting point . Optimization requires monitoring reaction temperature (60–80°C) and solvent polarity (e.g., CCl₄ or acetonitrile) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Boc deprotection risks (acid sensitivity) must be mitigated during bromination .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer: Combine NMR (¹H, ¹³C) to confirm substitution patterns (e.g., bromomethyl protons at δ 4.3–4.5 ppm, Boc group tert-butyl at δ 1.4 ppm) . LC-MS (ESI+) validates molecular weight (expected [M+H]⁺ ~313–315 Da). FT-IR can identify N-H stretches (Boc-protected amine, ~3350 cm⁻¹) and C-Br bonds (~560 cm⁻¹). Purity assays via HPLC (C18 column, acetonitrile/water mobile phase) should achieve ≥95% purity for reliable downstream applications .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Avoid exposure to moisture (hydrolysis of the Boc group) and strong acids/bases. Periodic NMR or TLC checks every 3–6 months are recommended to monitor decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate undesired side reactions?

- Methodological Answer: The bromomethyl group is highly electrophilic but prone to elimination under basic conditions. Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor SN2 mechanisms. Kinetic studies (via ¹H NMR monitoring) can identify optimal stoichiometry and reaction times. Competing pathways (e.g., Hofmann elimination) are minimized at temperatures <50°C .

Q. What computational chemistry approaches are suitable for predicting the reactivity of the bromomethyl group in this compound under different nucleophilic environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict regioselectivity. Molecular docking studies (AutoDock Vina) assess steric effects in enzyme-binding scenarios. Solvent effects are incorporated via COSMO-RS models .

Q. How can researchers design experiments to evaluate the compatibility of this compound with transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: Screen Pd catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with arylboronic acids under inert conditions. Monitor bromine displacement via ¹H NMR (disappearance of Br-CH₂ signal). Ligand choice (e.g., SPhos for bulky substrates) and base (Cs₂CO₃) optimization are critical. GC-MS tracks cross-coupling byproducts .

Q. How can researchers resolve contradictory data regarding the stability of this compound in polar aprotic solvents reported in different studies?

- Methodological Answer: Conduct controlled stability studies (HPLC or NMR) under standardized conditions (e.g., DMF at 25°C vs. 40°C). Compare degradation kinetics and identify confounding factors (trace moisture, residual acids). Collaborative verification with independent labs and meta-analysis of published datasets are advised .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses of this compound?

- Methodological Answer: Use factorial design (DoE) to isolate critical variables (e.g., temperature, catalyst loading). ANOVA identifies significant factors, while response surface methodology (RSM) optimizes yield. Outlier detection (Grubbs’ test) ensures data integrity .

Q. How should researchers validate the reproducibility of synthetic protocols for this compound across different laboratory environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。